molecular formula C20H23FN6O B2355220 3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine CAS No. 2380084-92-2

3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine

Cat. No.: B2355220
CAS No.: 2380084-92-2
M. Wt: 382.443
InChI Key: FUTWNQHJMCZZRK-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinyl moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine typically involves multiple steps. One common approach is to start with the preparation of the pyridazinyl intermediate, which is then coupled with the piperazine derivative. The final step involves the formation of the oxadiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyridazinyl and oxadiazole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the fluorophenyl group but differs in the core structure and biological activity.

    Pyridazinones: Contain the pyridazinyl moiety and exhibit a broad spectrum of pharmacological activities.

Uniqueness

The uniqueness of 3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine lies in its combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

5-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O/c1-14(2)20-22-19(28-25-20)13-26-8-10-27(11-9-26)18-7-6-17(23-24-18)15-4-3-5-16(21)12-15/h3-7,12,14H,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTWNQHJMCZZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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